molecular formula C26H34O6 B14282171 Bis(3,4-dipropoxyphenyl)ethane-1,2-dione CAS No. 138145-22-9

Bis(3,4-dipropoxyphenyl)ethane-1,2-dione

Cat. No.: B14282171
CAS No.: 138145-22-9
M. Wt: 442.5 g/mol
InChI Key: XXYMFKRCNGLRMZ-UHFFFAOYSA-N
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Description

Bis(3,4-dipropoxyphenyl)ethane-1,2-dione is an organic compound belonging to the class of α-dicarbonyl compounds These compounds are characterized by the presence of two carbonyl groups (C=O) on adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione typically involves the condensation of 3,4-dipropoxybenzaldehyde with an appropriate reagent to form the desired diketone. One common method is the benzoin condensation, which involves the use of cyanide ions as a catalyst. The reaction conditions usually require a solvent such as ethanol or methanol and a controlled temperature to ensure the formation of the diketone.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bis(3,4-dipropoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into corresponding alcohols or hydrocarbons.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Bis(3,4-dipropoxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets through its carbonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the formation of cross-linked protein structures. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .

Comparison with Similar Compounds

    1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of propoxy groups.

    1,2-Bis(diphenylphosphino)ethane: Although structurally different, it shares some chemical reactivity due to the presence of phosphorus atoms.

Uniqueness: Bis(3,4-dipropoxyphenyl)ethane-1,2-dione is unique due to its specific propoxy substituents, which can influence its solubility, reactivity, and interaction with other molecules. These properties make it particularly valuable in applications requiring specific chemical and physical characteristics .

Properties

CAS No.

138145-22-9

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

1,2-bis(3,4-dipropoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C26H34O6/c1-5-13-29-21-11-9-19(17-23(21)31-15-7-3)25(27)26(28)20-10-12-22(30-14-6-2)24(18-20)32-16-8-4/h9-12,17-18H,5-8,13-16H2,1-4H3

InChI Key

XXYMFKRCNGLRMZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCC)OCCC)OCCC

Origin of Product

United States

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